molecular formula C20H13BrN6O2S B11328436 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11328436
M. Wt: 481.3 g/mol
InChI Key: YOVQKVPOPSCKPB-UHFFFAOYSA-N
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Description

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a combination of benzoxazole, thiazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Triazole Ring Formation: The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click” reaction.

    Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using appropriate coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: Potential use as an anticancer, antimicrobial, or antiviral agent due to its complex structure and functional groups.

    Biological Research: Used as a probe or ligand in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: Incorporated into polymers or nanomaterials to enhance their properties such as conductivity, stability, or biocompatibility.

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is largely dependent on its application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Interacting with DNA/RNA: Intercalating between DNA/RNA strands and disrupting their function.

    Modulating Receptors: Binding to specific receptors on cell surfaces and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzoxazole Derivatives: Compounds with similar benzoxazole rings but different substituents.

    Thiazole Derivatives: Compounds containing the thiazole ring with various functional groups.

    Triazole Derivatives: Compounds with the triazole ring and different side chains.

Uniqueness

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of three different heterocyclic rings in its structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H13BrN6O2S

Molecular Weight

481.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

InChI

InChI=1S/C20H13BrN6O2S/c1-11-17(19(28)23-20-22-8-9-30-20)24-26-27(11)14-6-7-16-15(10-14)18(29-25-16)12-2-4-13(21)5-3-12/h2-10H,1H3,(H,22,23,28)

InChI Key

YOVQKVPOPSCKPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NC5=NC=CS5

Origin of Product

United States

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